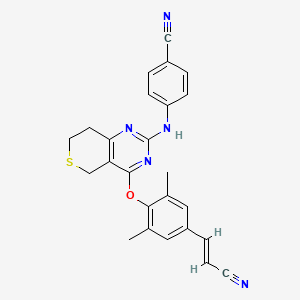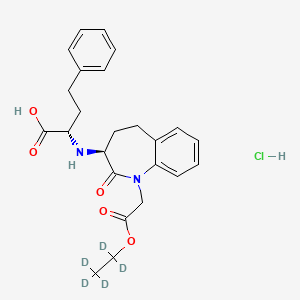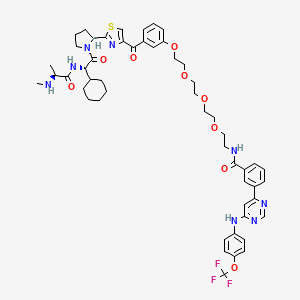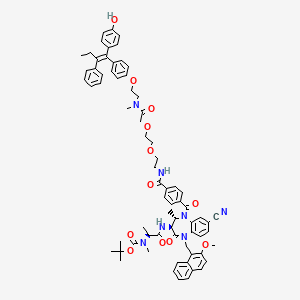
Methyl 3,4-dihydroxybenzoate-d3-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydroxybenzoate-d3-1 can be synthesized by the deuteration of Methyl 3,4-dihydroxybenzoateThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dihydroxybenzoate-d3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various ester or ether derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl 3,4-dihydroxybenzoate-d3-1 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential neuroprotective effects and its role in preventing neurodegenerative diseases.
Industry: Utilized in the development of antioxidant formulations and as a reference standard in analytical chemistry
Mécanisme D'action
Methyl 3,4-dihydroxybenzoate-d3-1 exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-dihydroxybenzoate:
Methyl 3,5-dihydroxybenzoate: Another methyl ester derivative with similar antioxidant properties.
Uniqueness
Methyl 3,4-dihydroxybenzoate-d3-1 is unique due to the presence of deuterium atoms, which enhance its stability and alter its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research applications where precise quantitation and tracing are required .
Propriétés
Formule moléculaire |
C8H8O4 |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
methyl 2,3,6-trideuterio-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i2D,3D,4D |
Clé InChI |
CUFLZUDASVUNOE-NRUYWUNFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])O)O)[2H] |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)


![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)

